![molecular formula C12H15N3S B1492714 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 2098016-17-0](/img/structure/B1492714.png)
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
Overview
Description
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine, also known as CTPE, is a novel class of small molecule that has recently been studied for its potential applications in the field of scientific research. CTPE is a cyclopropyl-thiophen-pyrazole derivative that has been found to possess a range of interesting properties, including an ability to act as an inhibitor of certain enzymes and as a substrate in certain biochemical reactions.
Scientific Research Applications
Anticancer Potential
A study focused on the design, synthesis, and cytotoxicity evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives highlighted the potential anticancer applications. The synthesized compounds were tested against various human cancer cell lines, showing moderate to significant cytotoxicity, suggesting their potential as anticancer agents (Alam et al., 2018).
Antimicrobial Activity
Research involving the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives demonstrated antimicrobial activity. These novel compounds showed excellent activity against various microbes, indicating their potential as antimicrobial agents (Puthran et al., 2019).
Chemical Synthesis and Modification
Studies on the synthesis and characterization of various compounds, such as ethyl 2-amino-4-phenyl-4H-1-benzothieno[3,2-b]pyran-3-carboxylate, have contributed to the understanding of heterocyclic compound synthesis. These research efforts have implications for developing new chemical entities with potential therapeutic applications (Boughaleb et al., 2011).
Functional Materials Development
Research on the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including amines related to the query compound, offers insights into the development of materials with potential medical applications, particularly in drug delivery and wound healing (Aly & El-Mohdy, 2015).
Antiviral Activity
A study on the synthesis, reactions, and antiviral activity of pyrazolyl derivatives, including those related to the query compound, revealed their potential in developing new antiviral agents. The research demonstrated significant activity against HSV1 and HAV-MBB, indicating the therapeutic potential of such compounds in treating viral infections (Attaby et al., 2006).
properties
IUPAC Name |
2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c13-4-5-15-12(9-1-2-9)7-11(14-15)10-3-6-16-8-10/h3,6-9H,1-2,4-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGBQOLFHXCXDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCN)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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